6-Heptadienoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(4E)-hepta-4,6-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H,8,9)/b4-3+ |
InChI Key |
HHLIJJJAKAFXJB-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/CCC(=O)O |
Canonical SMILES |
C=CC=CCCC(=O)O |
Origin of Product |
United States |
Structural Elucidation and Isomerism in 6 Heptadienoic Acid Research
Positional Isomerism of the Dienic Moiety
Positional isomers of heptadienoic acid are defined by the location of the two carbon-carbon double bonds within the seven-carbon chain. These variations lead to distinct compounds with different chemical and physical properties.
The 2,6-heptadienoic acid isomer features double bonds at the second and sixth carbon positions. Research has predominantly focused on the (2E)-hepta-2,6-dienoic acid configuration. nih.govchemspider.com This isomer has a terminal double bond and another conjugated with the carboxylic acid group. nih.gov The IUPAC name for this specific stereoisomer is (2E)-hepta-2,6-dienoic acid. nih.gov It is often found in chemical catalogs as a mixture predominantly containing the trans isomer at the C2-C3 double bond. guidechem.comguidechem.com
Table 1: Properties of (2E)-Hepta-2,6-dienoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀O₂ | nih.govguidechem.com |
| Molecular Weight | 126.15 g/mol | nih.gov |
| IUPAC Name | (2E)-hepta-2,6-dienoic acid | nih.gov |
| Boiling Point | 76-81 °C at 2 mm Hg | guidechem.com |
| Density | 0.971 g/mL at 25 °C | guidechem.com |
While data on the parent 4,this compound is sparse, research has been conducted on its derivatives. A notable example is (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid. sapphirebioscience.com This compound is a substituted derivative where methyl groups are added at the fourth and sixth positions. Such studies on derivatives provide insight into how substitutions on the main carbon chain can influence the properties and potential applications of the dienoic acid scaffold.
Other positional isomers of heptadienoic acid have also been identified, including 2,4-heptadienoic acid and 2,5-heptadienoic acid. nih.govchemspider.com
2,4-Heptadienoic Acid : This isomer is a conjugated system, where the double bonds are separated by a single bond. nih.govnih.gov This conjugation significantly affects the molecule's electronic properties and reactivity compared to non-conjugated isomers like 2,this compound.
2,5-Heptadienoic Acid : In this isomer, the double bonds are isolated, separated by two single bonds. chemspider.com The lack of conjugation means the double bonds react more independently of one another. Studies have shown that hepta-2,5-dienoic acid can have four possible geometrical isomers due to the two double bonds (C2=C3 and C5=C6) that can each exhibit cis/trans isomerism. doubtnut.com
The study of conjugated systems, such as that in 2,4-heptadienoic acid, is a significant area of research. Conjugated linoleic acids (CLAs), for instance, are known to have distinct metabolic and biological effects depending on the specific isomer. nih.gov The trans-10,cis-12 CLA isomer is oxidized more efficiently than the cis-9,trans-11 isomer, highlighting how the geometry and position of double bonds dictate reactivity. nih.gov
Stereoisomerism: E/Z Configurational Analysis and its Impact on Reactivity
Stereoisomerism arises from the different spatial arrangements of atoms in molecules. studymind.co.uk For alkenes like heptadienoic acid, the restricted rotation around the carbon-carbon double bonds leads to geometric isomers, which are designated using the E/Z notation. masterorganicchemistry.com
The E/Z system provides an unambiguous way to describe the configuration of substituents around a double bond, especially when the simpler cis/trans system is inadequate. masterorganicchemistry.commasterorganicchemistry.com The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org
Table 2: Cahn-Ingold-Prelog (CIP) Priority Rules for E/Z Designation
| Rule | Description |
|---|---|
| 1. Atomic Number | Higher priority is assigned to the atom with the higher atomic number directly attached to the double bond carbon. libretexts.org |
| 2. Next Atoms | If there is a tie, move to the next atoms along the chain until a point of difference is found. libretexts.org |
| 3. Multiple Bonds | Atoms in a double or triple bond are treated as if they were bonded to an equivalent number of single-bonded atoms. libretexts.org |
If the highest priority groups on each carbon of the double bond are on the same side, the configuration is designated Z (from the German zusammen, meaning together). docbrown.info If they are on opposite sides, the configuration is E (from entgegen, meaning opposite). docbrown.info
The E/Z configuration has a direct impact on a molecule's physical properties and chemical reactivity. studymind.co.uk Different isomers can exhibit different stabilities and may interconvert under certain conditions, such as acid catalysis. researchgate.net For example, research on γ-alkylidenebutenolides has shown that while the Z isomer may be more stable in a neutral form, protonation can lead to a preferential stabilization of the E isomer, driving isomerization. researchgate.net This demonstrates that the reactivity and equilibrium between isomers can be highly dependent on the chemical environment.
Chiral Centers and Enantiomeric Forms of Substituted 6-Heptadienoic Acids
Chirality arises when a molecule is non-superimposable on its mirror image. masterorganicchemistry.com A common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different substituent groups. msu.edu
Unsubstituted this compound does not possess a chiral center. However, the introduction of substituents onto the carbon chain can create one or more chiral centers, leading to the existence of enantiomers (mirror-image stereoisomers) and diastereomers (stereoisomers that are not mirror images). pressbooks.pub
For example, if a hydroxyl group were added to the C5 position of this compound, this carbon would become a chiral center as it would be bonded to four different groups:
A hydrogen atom
A hydroxyl group (-OH)
A -(CH₂)₃COOH group
A -CH=CH₂ group
The presence of this single chiral center would result in two enantiomeric forms of 5-hydroxy-6-heptadienoic acid: (R)-5-hydroxy-6-heptadienoic acid and (S)-5-hydroxy-6-heptadienoic acid. These enantiomers would have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. msu.edu
If a molecule contains multiple chiral centers, the number of possible stereoisomers increases, with a maximum of 2ⁿ, where 'n' is the number of chiral centers. pressbooks.pub This can lead to pairs of enantiomers and diastereomers, and in some cases, achiral meso compounds. pressbooks.pub
Advanced Synthetic Methodologies for 6 Heptadienoic Acid and Analogs
Catalytic Approaches to Dienic Carboxylic Acid Synthesis
Catalysis, particularly using transition metals, provides powerful and efficient pathways for constructing and functionalizing dienoic acids. These methods are prized for their ability to control selectivity and introduce chirality, which are often challenging to achieve through other means.
Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. mdpi-res.com Metals such as palladium, nickel, and copper are widely used to couple various organic fragments, providing routes to complex molecules like dienoic acids. mdpi.com The general mechanism for many palladium- and nickel-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. umb.eduresearchgate.net
While rhodium is a key metal in various catalytic transformations, palladium and copper have been extensively documented in the functionalization of 1,3-dienes, which are common precursors. acs.org For instance, palladium-catalyzed reactions like the Suzuki, Heck, and Negishi couplings can be employed to construct the diene backbone of the target carboxylic acid or its ester precursor. mdpi.com The Heck reaction, for example, couples an aryl or vinyl halide with an alkene, a transformation that can be adapted to build the unsaturated chain. mdpi.com
Copper catalysis is also prominent, particularly in the functionalization of 1,3-dienes. acs.org These reactions can proceed via hydro- or borocupration, forming an organocopper intermediate that can then react with an electrophile to build molecular complexity. acs.org The choice of metal and ligand is crucial as it dictates the reaction's outcome and selectivity. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions for Diene Synthesis
| Reaction Name | Typical Catalyst | Reactants | Bond Formed | Relevance to Dienic Acids |
|---|---|---|---|---|
| Suzuki Coupling | Pd complexes (e.g., PdCl₂(dppf)) | Organoboron compound + Organic halide | C-C | Construction of the diene carbon skeleton. mdpi.com |
| Heck Reaction | Pd complexes | Alkene + Organic halide | C-C (alkenyl) | Formation of substituted alkenes within the chain. mdpi.com |
| Negishi Coupling | Pd or Ni complexes | Organozinc compound + Organic halide | C-C | Broad applicability for creating the unsaturated backbone. researchgate.net |
| Sonogashira Coupling | Pd and Cu complexes | Terminal alkyne + Organic halide | C-C (alkynyl) | Creates alkynes that can be later reduced to form a diene. umb.edu |
Enantioselective synthesis, or asymmetric synthesis, is a critical area of chemistry focused on producing a specific enantiomer of a chiral molecule. wikipedia.org This is particularly important when synthesizing biologically active compounds, where different enantiomers can have vastly different effects. hilarispublisher.com Asymmetric catalysis achieves this by using a chiral catalyst to lower the activation energy for the formation of one enantiomer over the other. wikipedia.orghilarispublisher.com
For dienoic acids, asymmetric catalysis can be used to introduce chirality at specific positions along the carbon chain. This is often accomplished using transition metal complexes that incorporate chiral ligands. hilarispublisher.com Nickel-catalyzed enantioselective hydrofunctionalization of 1,3-dienes is a powerful method for creating valuable chiral allylic derivatives from simple hydrocarbon molecules. nih.gov By selecting an appropriate chiral ligand, chemists can control the addition of a nucleophile to the diene, resulting in a product with high enantiomeric excess (ee). nih.gov
Copper-catalyzed asymmetric reactions are also well-established for creating chiral centers. researchgate.net For example, the catalytic asymmetric Mukaiyama-Michael addition using a chiral copper(II) Lewis acid can produce highly functionalized chiral products that can serve as precursors to complex molecules. nih.gov The development of novel chiral ligands continues to expand the scope and efficiency of these enantioselective transformations. nih.gov
Table 2: Chiral Catalyst Systems in Asymmetric Synthesis
| Catalyst System | Reaction Type | Substrate Type | Key Feature |
|---|---|---|---|
| Ni(0) / Chiral Ligand | Hydroalkylation | Acyclic dienes | Generates 1,4-addition products with high stereocontrol. nih.gov |
| Cu(II) / Chiral Lewis Acid | Mukaiyama-Michael | α,β-unsaturated compounds | Access to a broad range of highly functionalized chiral products. nih.gov |
| Photoinduced Cu-catalyst | Amidation | Racemic alkyl electrophiles | Enantioconvergent C-N bond formation. nih.gov |
| Pd/Cu Catalytic System | Isomerization/Addition | Alkenyl groups | Enantio- and Z/E-divergent synthesis of chiral amino acids. acs.org |
The functionalization of dienes presents significant selectivity challenges because reactions can occur at multiple sites. nih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of where a reaction occurs on a single functional group (e.g., which carbon of a double bond). Catalytic processes offer excellent solutions to these challenges. nih.gov
For a 1,3-diene, a reaction can often yield 1,2-addition or 1,4-addition products. The choice of catalyst, ligands, and reaction conditions can steer the reaction toward the desired regioisomer. acs.org For example, copper-catalyzed functionalization of 1,3-dienes can be directed to give either the 1,2- or 1,4-adduct by tuning the catalytic system. acs.org Similarly, palladium-catalyzed difunctionalization of 1,3-dienes can be controlled to produce 1,4-addition products with high selectivity. acs.org
Regioselective oxidation of hydrocarbons is another area where catalysis is crucial. Molecular sieve catalysts, for instance, can be designed to allow access to active metal centers in a specific orientation, favoring the oxidation of terminal methyl groups over internal methylene (B1212753) groups. researchgate.net This level of control is essential for synthesizing a specific isomer like 6-heptadienoic acid, where functionalization must occur at the correct position.
Traditional and Modern Organic Synthesis Routes
Alongside catalytic methods, classical and modern organic reactions remain vital for the synthesis of this compound and its analogs. These routes often involve sequential steps of chain building and functional group manipulation.
A straightforward and common method for preparing carboxylic acids is the oxidation of corresponding primary alcohols or aldehydes. In the context of this compound, this would involve the oxidation of 6-heptadien-1-ol or 6-heptadienal.
The oxidation of a primary alcohol like 6-heptadien-1-ol directly to a carboxylic acid requires a strong oxidizing agent. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and sulfuric acid, known as the Jones reagent), or ruthenium tetroxide (RuO₄) are effective for this transformation. Care must be taken to ensure the diene functionality remains intact, as some strong oxidants can cleave carbon-carbon double bonds.
Alternatively, a two-step process can be used. First, the primary alcohol is oxidized to the aldehyde using milder reagents that prevent overoxidation to the carboxylic acid. Common methods include the Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane (DMP) oxidation. The resulting 6-heptadienal is then further oxidized to this compound using reagents like sodium chlorite (B76162) (NaClO₂) in the Pinnick oxidation, which is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups like alkenes.
Table 3: Common Reagents for Oxidation to Carboxylic Acids
| Reagent(s) | Precursor | Description |
|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol | A strong, classic oxidant for converting primary alcohols directly to carboxylic acids. |
| Potassium Permanganate (KMnO₄) | Primary Alcohol | A very strong oxidizing agent, requires careful control to avoid cleaving the diene. |
| Dess-Martin Periodinane (DMP) | Primary Alcohol | A mild reagent that selectively oxidizes a primary alcohol to an aldehyde. nih.gov |
| Pinnick Oxidation (NaClO₂) | Aldehyde | A highly selective method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups. |
Condensation reactions are essential for building the carbon skeleton of a molecule by forming new carbon-carbon bonds. nih.gov To synthesize this compound, a strategy could involve elongating a shorter carbon chain that already contains a carboxylic acid or ester group.
The Wittig reaction is a premier method for forming carbon-carbon double bonds and is well-suited for this purpose. beilstein-journals.orgnih.gov This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. For example, a C5 aldehyde could be reacted with a C2 phosphonium ylide containing an ester group to form a heptadienoic ester, which can then be hydrolyzed to the desired acid.
Modern approaches have combined classical reactions with biocatalysis to create efficient chemo-enzymatic routes. For instance, a carboxylic acid can be enzymatically reduced to an aldehyde by a carboxylic acid reductase (CAR) enzyme. nih.govresearchgate.net This aldehyde can then be used in a subsequent Wittig reaction to elongate the chain and introduce a double bond, affording an α,β-unsaturated ester. beilstein-journals.orgnih.govresearchgate.net This combination of steps provides a novel method for chain elongation under mild conditions. beilstein-journals.org
Multi-Step Synthesis Strategies for Complex Derivatives
The synthesis of complex derivatives and analogs of unsaturated fatty acids, including structures related to this compound, often necessitates sophisticated multi-step pathways to achieve the desired molecular architecture and functionality. These strategies involve a sequence of reactions designed to build a carbon skeleton and introduce specific functional groups with high chemo- and stereoselectivity. libretexts.orgyoutube.com
Key steps in the synthesis of (±)-2-methoxy-6-heptadecynoic acid include: nih.govresearchgate.net
Protection: The hydroxyl group of 4-bromo-1-butanol (B1194514) is protected.
Alkylation: The resulting compound is used to alkylate an acetylide, extending the carbon chain.
Deprotection and Bromination: The alcohol is deprotected and converted to a bromide.
Nitrile Formation and Hydrolysis: A second chain extension occurs via nucleophilic substitution with cyanide, followed by hydrolysis to form a carboxylic acid.
α-Hydroxylation and Methylation: The carboxylic acid is hydroxylated at the alpha position, followed by methylation of the hydroxyl group.
Saponification: The final step is the hydrolysis of the ester to yield the target carboxylic acid. nih.gov
Another advanced strategy in multi-step synthesis involves the use of robust functional group surrogates that are stable to a wide range of reaction conditions. For instance, N-methyliminodiacetic acid (MIDA) boronates serve as stable, crystalline, and chromatographically-compatible building blocks. nih.gov This allows for the construction of complex boronic acids through multi-step pathways, where the boronic acid functionality is protected as a MIDA boronate, carried through various transformations (such as aldol (B89426) reactions, reductions, and oxidations), and then deprotected under mild conditions at a late stage of the synthesis. nih.gov This principle of using a stable protecting group allows for the reliable synthesis of complex, functionalized molecules that would otherwise be challenging to access. nih.govyoutube.com
Sustainable and Green Chemistry Aspects in this compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes for commodity and fine chemicals, including this compound. This involves the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that minimize waste and energy consumption. cuhk.edu.hk
Carbon Dioxide (CO₂) Utilization Pathways
The use of carbon dioxide (CO₂) as a renewable, abundant, and non-toxic C1 feedstock for carboxylation reactions is a cornerstone of green chemistry. mdpi.comvirginia.edu However, the thermodynamic stability and kinetic inertness of CO₂ present significant challenges, often requiring high pressure or temperature. mdpi.comvirginia.edu Research focuses on developing efficient catalytic protocols to overcome these hurdles. mdpi.com
The direct catalytic hydrocarboxylation of olefins with CO₂ represents a highly atom-economical route to producing fatty acids. acs.org Various catalytic systems have been developed for the carboxylation of unsaturated hydrocarbons:
Transition-Metal Catalysis: N-heterocyclic carbene (NHC)-copper complexes have shown promise in catalyzing the carboxylation of various substrates with CO₂. acs.org Iron-catalyzed transfer hydrometallation–carboxylation of olefins is another emerging area. virginia.edu
Photoredox and Electrocatalysis: Visible-light-driven catalytic cycles, often combining a rhodium(I) complex as the carboxylation catalyst and a ruthenium-based photoredox catalyst, can facilitate hydrocarboxylation of alkenes with CO₂. acs.org Electrochemical carboxylation is also a powerful and sustainable method, where CO₂ can be activated via one-electron reduction to its radical anion, which then reacts with organic substrates like alkenes. mdpi.comrsc.org
A novel approach involves using alkali carbonates, which can deprotonate weakly acidic C-H bonds at moderate temperatures, generating carbanions that react rapidly with CO₂ to form carboxylates without the need for a catalyst or solvent. stanford.edu
| Catalytic Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Transition-Metal Catalysis (Cu, Fe) | Utilizes transition metal complexes, often with specialized ligands like N-heterocyclic carbenes (NHCs), to activate unsaturated bonds for CO₂ insertion. | Can achieve high selectivity; some methods work under mild conditions (e.g., 1 atm CO₂). | virginia.eduacs.org |
| Photoredox Catalysis (Rh/Ru) | Employs visible light to drive the catalytic cycle, generating key reactive intermediates for carboxylation. | Light-mediated process allows for unique reaction pathways. | acs.org |
| Electrochemical Carboxylation | Uses electrical potential to reduce either the organic substrate or CO₂ directly, generating reactive anionic species. | Avoids chemical reductants; can be powered by renewable electricity. | mdpi.comrsc.org |
| Alkali Carbonate Promotion | A catalyst- and solvent-free method where alkali carbonates act as a base to generate carbanions that react with CO₂. | Potentially low-cost and simplified process; operates at intermediate temperatures (200-360 °C). | stanford.edu |
Aqueous Media and Environmentally Benign Solvent Systems
Replacing volatile and hazardous organic solvents with water or other green alternatives is a key goal of sustainable chemistry. nih.govresearchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and safety.
Recent studies have demonstrated that aqueous solutions of biogenic, non-volatile carboxylic acids, such as gluconic acid, can serve as both a sustainable catalyst and a green reaction medium. nih.gov Gluconic acid is produced from the oxidation of glucose and is about ten times stronger than acetic acid, making it an effective Brønsted acid catalyst for various organic transformations. nih.gov The use of aqueous systems can also be facilitated by phase-transfer catalysts, which enable reactions between water-insoluble organic substrates and aqueous reagents, as demonstrated in the oxidation of cyclohexene (B86901) to adipic acid using aqueous H₂O₂. cuhk.edu.hk
Solvent-free reaction conditions represent an even greener approach. The oxidation of cyclic ketones to dicarboxylic acids with aqueous hydrogen peroxide has been shown to be highly efficient without any organic solvent, a condition that improves reactivity by avoiding dilution. researchgate.netrsc.org
Where solvents are necessary, a new generation of environmentally benign options is preferred. These include bio-derived solvents like Cyrene™ and ethers such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are classified as safer alternatives to traditional hazardous solvents like toluene (B28343) or THF. mdpi.commdpi.com
| Solvent/System | Description | Example Application | Reference |
|---|---|---|---|
| Aqueous Gluconic Acid | An aqueous solution of a bio-derived acid that acts as both the solvent and the catalyst. | Synthesis of dihydropyrimidines and Hantzsch esters. | nih.gov |
| Solvent-Free (Heterogeneous) | The reaction is run with neat reactants, often using an aqueous solution of an oxidant like H₂O₂. | Oxidation of cyclohexanone (B45756) to adipic acid. | researchgate.netrsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-derived ether with a higher boiling point and greater stability than THF, considered a much greener alternative. | Used in the multi-step synthesis of the antihistamine drug dimethindene. | mdpi.com |
| Cyclopentyl methyl ether (CPME) | A hydrophobic ether with low peroxide formation, favorable boiling point, and stability to acids and bases. | Alkylation of benzyl (B1604629) malonic diethyl ester, showing higher yield than in toluene. | mdpi.com |
| Aqueous/Phase-Transfer Catalysis | A biphasic system where a phase-transfer catalyst shuttles reactants between the aqueous and organic phases. | Oxidation of cyclohexene with aqueous H₂O₂ and a tungstate (B81510) catalyst. | cuhk.edu.hk |
Biocatalytic Transformations and Enzymatic Synthesis Routes
Biocatalysis offers a powerful approach for green synthesis, leveraging the high efficiency and exquisite chemo-, regio-, and stereoselectivity of enzymes under mild aqueous conditions. nih.govresearchgate.net Enzymatic routes can be applied to produce complex molecules like this compound and its derivatives from renewable feedstocks.
Enzymatic strategies for synthesizing functionalized carboxylic acids include: nih.gov
Enzymatic Hydrolysis: Lipases can be used to hydrolyze triglycerides from vegetable oils to release free fatty acids, which can serve as starting materials. sciepublish.comwur.nl
Enzymatic Functionalization: Enzymes can introduce new functional groups. Cytochrome P450 monooxygenases are notable for their ability to perform challenging hydroxylation reactions at specific positions on a carbon skeleton. nih.gov
Enzymatic Oxidation: Oxidoreductases, such as alcohol and aldehyde oxidases, can be used in tandem to convert alcohols first to aldehydes and then to carboxylic acids. rsc.org This has been demonstrated in the synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF). nih.govrsc.org
Enzyme Engineering: Modern techniques allow for the modification of enzymes to alter or enhance their function. For example, a selinadiene synthase, which normally catalyzes a cyclization reaction, was engineered to perform a hydroxylation reaction by trapping a carbocation intermediate with water. nih.gov
| Enzymatic Strategy | Enzyme Class(es) | Transformation | Significance | Reference |
|---|---|---|---|---|
| Tandem Oxidation | Alcohol Oxidase, Aldehyde Oxidase | Alcohol → Aldehyde → Carboxylic Acid | Complete oxidation pathway to dicarboxylic acids in a one-pot system. | rsc.org |
| Selective Hydroxylation | Cytochrome P450 Monooxygenases | C-H bond → C-OH bond | Introduces hydroxyl groups with high regio- and stereoselectivity, creating functional handles. | nih.gov |
| Renewable Feedstock Utilization | Lipases, Hydratases | Triglyceride → Fatty Acid → Hydroxy Fatty Acid | Converts abundant vegetable oils into value-added functionalized acids. | sciepublish.comwur.nl |
| Engineered Functionality | Terpene Synthases (engineered) | Carbocation Quenching: Deprotonation → Water Capture | Switches the natural product of an enzyme to a different, functionalized molecule. | nih.gov |
One-Pot and Cascade Reaction Sequences
One-pot and cascade (or tandem) reactions combine multiple synthetic steps into a single operation without isolating intermediates, significantly improving efficiency, reducing waste, and saving time and resources. sciepublish.comnih.gov These strategies are highly desirable from a green chemistry perspective.
Biocatalytic Cascades: Multi-enzyme cascade reactions are particularly powerful, mimicking natural metabolic pathways. sciepublish.com A prime example is the one-pot synthesis of dicarboxylic acids from fatty acids derived from vegetable oils. sciepublish.com Another demonstrated biocatalytic cascade is the conversion of HMF to FDCA using a galactose oxidase and an aldehyde oxidase in tandem in a single pot. rsc.org These systems can be run with isolated enzymes or within whole-cell catalysts, where cofactors like NADH can be regenerated internally, improving the economics of the process. sciepublish.com
Chemo-Catalytic Cascades: Chemical catalysts can also be designed to facilitate elegant cascade sequences. A one-pot Cannizzaro-type cascade has been developed to synthesize complex eight-membered rings from simple starting materials, where a single set of reagents triggers a sequence of hydride transfer and cyclization. nih.gov Similarly, cooperative catalysis, such as a gold(I)/Brønsted acid system, can enable a one-pot sequence of hydroamination followed by a Pictet-Spengler-type reaction to build complex heterocyclic scaffolds with high enantioselectivity. rsc.org More elaborate one-pot sequences can involve three or more distinct named reactions, such as a Staudinger/aza-Wittig/Castagnoli–Cushman sequence, to rapidly generate novel polycyclic structures from simple azides and anhydrides. mdpi.com These methods showcase the power of designing reaction sequences where the product of one step is the ideal substrate for the next, all within the same reaction vessel.
Chemical Reactivity and Derivatization Strategies for 6 Heptadienoic Acid
Polymerization Processes
6-Heptadienoic acid, with its terminal vinyl group and a carboxylic acid functionality, presents itself as a versatile monomer for various polymerization strategies. The presence of the double bond allows for chain-growth polymerization, while the carboxylic acid group can participate in step-growth polymerization or be used for post-polymerization modification.
Radical Polymerization Mechanisms and Kinetics
The radical polymerization of this compound can be initiated by common radical initiators. The general mechanism follows the three main stages of radical polymerization: initiation, propagation, and termination.
Initiation: A radical initiator, upon thermal or photochemical decomposition, generates primary radicals. These radicals then react with a this compound monomer to form a monomer radical.
Propagation: The newly formed monomer radical adds to another monomer, propagating the polymer chain. This step is repeated, leading to the growth of the polymer.
Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing polymer radicals.
While this compound is listed as a monomer that can undergo free-radical polymerization, detailed kinetic studies specifically on the radical homopolymerization of this compound are not extensively available in the public literature. wikipedia.orgnih.gov The kinetics of radical polymerization are generally influenced by factors such as monomer concentration, initiator concentration, temperature, and the solvent used. nih.govresearchgate.netyoutube.com For functional monomers like this compound, the carboxylic acid group can introduce additional complexities, such as the potential for hydrogen bonding, which can affect the reaction kinetics.
Synthesis of this compound-Derived Polyesters and Copolymers
The carboxylic acid group of this compound allows for its use in the synthesis of polyesters through polycondensation reactions. researchgate.netyoutube.com By reacting this compound with a diol, a polyester (B1180765) with pendant vinyl groups can be synthesized. These pendant groups can then be used for further cross-linking or functionalization.
Copolymerization is another important strategy to tailor the properties of polymers derived from this compound. It can be copolymerized with a variety of other vinyl monomers via radical polymerization to introduce its specific functionality into the resulting copolymer. For instance, copolymerization with monomers like acrylates or styrenes can be envisioned. rug.nlresearchgate.netmdpi.com The resulting copolymers would possess a combination of properties from both monomers, with the this compound units providing sites for further reactions.
Detailed experimental procedures and characterization of specific polyesters and copolymers derived solely from this compound are not widely reported in the available scientific literature. However, the general principles of polyester and copolymer synthesis are well-established and can be applied to this monomer. researchgate.netgoogleapis.com
Structure-Property Relationships in Polymeric Materials
The properties of polymers derived from this compound are intrinsically linked to their molecular structure. For a homopolymer of this compound, the presence of the carboxylic acid group on each repeating unit would lead to a high density of functional groups. This would likely result in a polymer with high glass transition temperature and potential for strong intermolecular hydrogen bonding, affecting its mechanical and thermal properties.
Specific studies detailing the structure-property relationships of homopolymers or copolymers of this compound are scarce in the reviewed literature. However, extensive research on other functionalized polyolefins provides a framework for predicting how the introduction of the carboxylic acid and vinyl groups via this compound would impact polymer properties. wikipedia.org
Ring-Closing Metathesis (RCM) and Related Olefin Metathesis Reactions
Ring-closing metathesis (RCM) is a powerful synthetic tool for the formation of cyclic compounds, and this compound serves as a valuable precursor in this context. rsc.orgorganic-chemistry.orgwikipedia.org The presence of two terminal double bonds in certain derivatives of this compound allows for intramolecular cyclization via RCM, leading to the formation of macrocyclic lactones. This strategy has been notably employed in the synthesis of migrastatin (B49465) and its analogues, which are compounds with potential anti-cancer activity. researchgate.netrsc.orgnih.gov
In a typical RCM reaction involving a derivative of this compound, a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, is used to facilitate the intramolecular reaction between the two terminal alkenes. rsc.orgmdpi.comresearchgate.net The reaction is often driven by the release of a volatile byproduct, such as ethylene. organic-chemistry.org The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the cyclization. mdpi.comresearchgate.netnih.gov
The following table summarizes examples of RCM reactions involving derivatives of this compound in the synthesis of macrocycles.
Table 1: Examples of Ring-Closing Metathesis (RCM) with this compound Derivatives
| Precursor derived from this compound | Catalyst | Product | Application | Reference |
|---|---|---|---|---|
| Ester of this compound with a complex alcohol | Grubbs II Catalyst | Macrocyclic lactone | Synthesis of Migrastatin analogues | rsc.org |
| Amide of this compound with a complex amine | Grubbs II Catalyst | Macrocyclic lactam | Synthesis of Migrastatin analogues | rsc.org |
| Ester of (2E)-hepta-2,6-dienoic acid | Grubbs II Catalyst | Failed RCM | Synthesis of Migrastatin analogues | rsc.org |
It is noteworthy that the presence of a conjugated double bond, as in (2E)-hepta-2,6-dienoic acid derivatives, can inhibit the RCM reaction under certain conditions. rsc.org Olefin metathesis is a broad field, and besides RCM, other related reactions like cross-metathesis could also utilize this compound to introduce its structural motif into larger molecules. acs.org
Conjugation Chemistry for Functional Materials and Biochemical Probes
The reactive functionalities of this compound, namely the carboxylic acid and the diene system (in some of its isomers or derivatives), make it a suitable molecule for conjugation to other chemical entities, including biomolecules.
Bioconjugation with Oligonucleotides and Nucleic Acids
The conjugation of functional molecules to oligonucleotides and their analogues, such as peptide nucleic acids (PNAs), is a critical strategy for developing advanced therapeutic and diagnostic agents. mdpi.comnih.govnih.govbiosyn.commdpi.comchemrxiv.orgbiosearchtech.comacs.orgmdpi.com Dienoic acids, including derivatives of this compound, can be utilized for this purpose. nih.govacs.org
One prominent method for such conjugation is the Diels-Alder reaction, where a diene-modified oligonucleotide reacts with a dienophile-functionalized molecule. A derivative of this compound, (E)-4,this compound, which contains a conjugated diene system, has been successfully conjugated to peptide nucleic acids (PNA) on a solid support. acs.org The diene functionality allows for a specific and efficient cycloaddition reaction with a maleimide-functionalized partner, forming a stable covalent linkage. nih.govacs.org
This approach enables the attachment of various payloads, such as labels, drugs, or other functional moieties, to oligonucleotides and PNAs. The resulting conjugates can exhibit enhanced properties, such as improved cellular uptake or specific targeting capabilities. nih.govresearchgate.netoup.com
While the direct conjugation of this compound itself to oligonucleotides is not extensively documented, the principles of bioconjugation using diene-modified building blocks are well-established and highlight the potential of this compound derivatives in this field. nih.govacs.org
Peptide and Protein Conjugation Methodologies
The carboxylic acid moiety of this compound serves as a key handle for its conjugation to biological macromolecules such as peptides and proteins. This process typically involves the formation of a stable amide bond between the carboxyl group of the acid and the amine groups of lysine (B10760008) residues on the protein surface. nih.gov
Commonly employed methods involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the protein's amino groups. One of the most prevalent strategies is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC or EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by a primary amine from the protein to form the desired amide linkage. To improve efficiency and stability, and to reduce side reactions, N-hydroxysuccinimide (NHS) is often added to the reaction mixture to convert the O-acylisourea intermediate into a more stable NHS ester, which then cleanly reacts with the amine. nih.gov
The general scheme for this two-step conjugation process is as follows:
Activation: this compound is reacted with a carbodiimide (B86325) (like EDAC) and NHS in a suitable buffer to form the this compound-NHS ester.
Conjugation: The activated NHS ester is then introduced to the protein solution, where it reacts with accessible amine groups (e.g., from lysine residues) to form a stable amide bond, covalently linking the this compound molecule to the protein. frontiersin.org
This method allows for the attachment of the dienoyl functionality to proteins, which can then be used for further studies or applications requiring this specific chemical motif.
| Conjugation Strategy | Activating Reagent(s) | Target Functional Group on Protein | Resulting Linkage |
| Carbodiimide Coupling | EDAC/DCC, NHS | Primary Amine (e.g., Lysine) | Amide |
| Thiol-Maleimide Chemistry | Maleimide-functionalized protein | Thiol (e.g., Cysteine) | Thioether |
| Periodate Oxidation | Sodium Periodate | Glycosyl Vicinal Diols | Secondary Amine (after reduction) |
Cycloaddition Reactions (e.g., Diels-Alder) of Dienic Systems
The conjugated diene structure of this compound makes it an excellent candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The Diels-Alder is a [4+2] cycloaddition, where the four pi electrons of a conjugated diene react with the two pi electrons of a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com
In this context, this compound acts as the diene component. The reaction involves the concerted movement of six pi electrons, forming two new carbon-carbon sigma bonds and a new pi bond in the resulting cyclohexene (B86901) derivative. masterorganicchemistry.comkhanacademy.org The reactivity of the Diels-Alder reaction is significantly influenced by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com
A typical Diels-Alder reaction involving this compound would proceed as follows:
Reactants: this compound (diene) and a dienophile (e.g., maleic anhydride, an acrylate (B77674) ester).
Process: The reactants are heated together, often in a suitable solvent. The diene must adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.com
Product: A substituted cyclohexene ring is formed. The carboxylic acid group of the original diene remains as a substituent on the newly formed ring.
The stereochemistry of the dienophile is retained in the product, making the Diels-Alder reaction highly stereospecific. wikipedia.org While the [4+2] cycloaddition is the most common, other higher-order cycloadditions, such as [6+2] and [8+3] reactions, are also known for polyene systems, though they are less common than the Diels-Alder. researchgate.netyoutube.com
| Reaction Type | Pi-Electron System | Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product |
| Diels-Alder | [4+2] | This compound | Alkene/Alkyne | Substituted Cyclohexene |
| Hetero-Diels-Alder | [4+2] | This compound | Carbonyl, Imine | Substituted Dihydropyran/Piperidine |
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group (–COOH) of this compound is a versatile functional group that can be converted into a variety of other functionalities. msu.edu These transformations are fundamental in organic synthesis for creating derivatives with different chemical and physical properties.
Esterification: One of the most common reactions is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester. masterorganicchemistry.commdpi.com This reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com
Amide Formation: this compound can be converted to amides by reaction with primary or secondary amines. nih.gov This direct reaction is often slow and requires high temperatures. Therefore, activating agents such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) are frequently used to facilitate the formation of the amide bond under milder conditions. nih.govyoutube.com Alternatively, the carboxylic acid can first be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to yield the corresponding amide. nih.gov
Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively converting the –COOH group to a –CH₂OH group. msu.edu Diborane (B₂H₆) can also be used. msu.edu Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. msu.edu
| Transformation | Reagent(s) | Product Functional Group |
| Esterification | Alcohol, H⁺ (e.g., H₂SO₄) | Ester (–COOR) |
| Amide Formation | Amine, DCC or SOCl₂ then Amine | Amide (–CONR₂) |
| Reduction | LiAlH₄ or B₂H₆, then H₂O | Primary Alcohol (–CH₂OH) |
| Conversion to Acid Halide | SOCl₂, PBr₃ | Acid Chloride/Bromide (–COX) |
Isomerization and Rearrangement Studies
The double bonds in this compound can undergo isomerization, leading to different geometric isomers (E/Z or cis/trans). Studies on related compounds, such as 6-oxo-2,4-heptadienoic acid, have shown that enzymatic catalysis can lead to specific and unique double isomerization events, for instance, converting a 2E,4Z isomer into a 2Z,4E isomer in a single step. acs.org Such isomerizations can also be promoted by chemical means, such as through photochemical irradiation or the use of catalysts.
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. mvpsvktcollege.ac.inthermofisher.com While specific studies on rearrangements of this compound itself are not widely documented, its structure suggests the potential for several classical organic rearrangements under appropriate conditions or after conversion to a suitable derivative.
For example:
Claisen Rearrangement: If this compound were converted to its allyl ester (allyl 6-heptadienoate), this derivative could potentially undergo a Claisen rearrangement upon heating. This is a mvpsvktcollege.ac.inmvpsvktcollege.ac.in-sigmatropic rearrangement that would result in a new C-C bond and a rearranged carbon skeleton. thermofisher.com
Favorskii Rearrangement: An α-halo ketone derivative of this compound could undergo a Favorskii rearrangement upon treatment with a base, leading to a ring-contracted ester product after hydrolysis. wiley-vch.demsu.edu
Beckmann Rearrangement: An oxime derived from a ketonic derivative of this compound could undergo a Beckmann rearrangement in the presence of acid to form an amide. mvpsvktcollege.ac.in
These rearrangements highlight the potential pathways for skeletal modification of the this compound framework. wiley-vch.de
Controlled Oxidation and Reduction Reactions
The presence of both a carboxylic acid and a conjugated diene system in this compound allows for selective oxidation and reduction reactions.
Controlled Oxidation: The double bonds of the diene system are susceptible to oxidation.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert one or both of the double bonds into epoxides. Selective epoxidation of one double bond over the other may be possible depending on steric and electronic factors.
Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can be used to convert the double bonds into vicinal diols (two adjacent hydroxyl groups).
Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup would cleave the double bonds, breaking the carbon chain and yielding smaller carboxylic acids and/or carbon dioxide.
Controlled Reduction: Selective reduction of either the double bonds or the carboxylic acid is a key synthetic strategy.
Reduction of Double Bonds: The carbon-carbon double bonds can be reduced to single bonds through catalytic hydrogenation (e.g., using H₂ gas over a palladium, platinum, or nickel catalyst). This would convert this compound into heptanoic acid. It is possible to achieve partial reduction of the diene under carefully controlled conditions.
Reduction of Carboxylic Acid: As mentioned previously, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. msu.edu This reaction typically does not affect the carbon-carbon double bonds. imperial.ac.uk
This selectivity allows for the targeted modification of one functional group while leaving the other intact.
| Reaction | Reagent(s) | Functional Group Targeted | Resulting Structure |
| Oxidation | |||
| Epoxidation | m-CPBA | C=C Double Bonds | Epoxide(s) |
| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | C=C Double Bonds | Diol(s)/Tetraol |
| Reduction | |||
| Catalytic Hydrogenation | H₂, Pd/C | C=C Double Bonds | Saturated Carboxylic Acid |
| Hydride Reduction | LiAlH₄ | Carboxylic Acid | Unsaturated Primary Alcohol |
Electrophilic and Nucleophilic Addition Reactions to Double Bonds
The conjugated diene system of this compound is reactive towards both electrophilic and nucleophilic addition, although the former is more common for unactivated alkenes.
Electrophilic Addition: The pi electrons of the double bonds are nucleophilic and can attack electrophiles. libretexts.org The addition of electrophiles like hydrogen halides (HBr, HCl) to a conjugated diene can result in two types of products: 1,2-addition and 1,4-addition. libretexts.org
Mechanism: The reaction proceeds via a resonance-stabilized allylic carbocation intermediate. The initial attack of the electrophile (e.g., H⁺) occurs at one end of the diene system. The resulting carbocation has positive charge distributed over two carbons.
Products: The nucleophile (e.g., Br⁻) can then attack at either of the electron-deficient carbons, leading to the 1,2-adduct (kinetic product, often favored at low temperatures) or the 1,4-adduct (thermodynamic product, often favored at higher temperatures). The regioselectivity generally follows Markovnikov's rule, where the hydrogen adds to the carbon that already has more hydrogens. libretexts.org
Nucleophilic Addition: Direct nucleophilic addition to carbon-carbon double bonds is generally unfavorable unless the double bond is activated by a strong electron-withdrawing group. youtube.com In this compound, the carboxylic acid group does provide some electron-withdrawing character.
Conjugate Addition (Michael Addition): While direct attack is difficult, if the double bond system is conjugated to a more strongly activating group (e.g., if the acid is converted to an ester or ketone derivative and isomerized to place a double bond at the α,β-position), it can undergo conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system.
Enzyme-Catalyzed Addition: In biological systems, nucleophilic addition to dienes can be facilitated by enzymes. For example, the reversible addition of nucleophiles like glutathione (B108866) (GSH) to the double bond of related dienone compounds has been observed. acs.org
Applications in Advanced Materials Science and Specialized Organic Synthesis
Precursors for Polymer and Copolymer Development with Tailored Properties
While the polymerization of unsaturated carboxylic acids is a well-established field for creating a diverse range of polymers, specific research detailing the use of 6-heptadienoic acid as a monomer for the development of polymers and copolymers with tailored properties is not extensively documented in publicly available literature. The presence of two double bonds suggests its potential utility in various polymerization techniques, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP) of derived cyclic monomers. kaist.ac.krrsc.orgrsc.orgmdpi.comresearchgate.netnih.gov For instance, unsaturated carboxylic acids like crotonic acid are used as comonomers with vinyl acetate (B1210297) to produce copolymers for applications in paints and adhesives. wikipedia.org In principle, the diene functionality of this compound could lead to cross-linked or branched polymer structures, influencing the material's mechanical and thermal properties. Copolymers of unsaturated carboxylic acids with monosaccharides have been shown to be effective sequestrants and complexing agents. google.com However, detailed studies focusing on harnessing the specific structure of this compound to tailor polymer properties remain a potential area for future research.
Building Blocks for Complex Organic Molecules and Fine Chemicals
The reactivity of its double bonds and carboxylic acid group makes this compound a valuable synthon in the construction of complex organic molecules and fine chemicals.
Total Synthesis and Analog Preparation of Natural Products (e.g., Migrastatin (B49465) Cores)
A significant application of this compound and its derivatives lies in the total synthesis of migrastatin and its analogs. Migrastatin is a natural product that has garnered interest for its ability to inhibit cancer cell migration. nih.gov The synthesis of the migrastatin core often involves a crucial ring-closing metathesis (RCM) reaction, where a diene precursor is cyclized to form the characteristic macrocyclic ring. nih.govnih.govrsc.org
In the synthesis of migrastatin analogs, derivatives of this compound, such as 6-heptenoic acid and (E)-2,this compound, are frequently employed. google.comnih.gov For example, in work by Danishefsky and co-workers, an advanced intermediate was coupled with (E)-hepta-2,6-dienoic acid, and the resulting product underwent RCM to yield a migrastatin analog (MGSTA-1). nih.gov In another instance, the same intermediate was coupled with 6-heptenoyl chloride to produce a different analog (MGSTA-2) after RCM and deprotection. google.com The choice of the dienoic acid side chain is critical, as it influences the success of the RCM reaction and the structure of the final macrocycle. For instance, an attempted RCM of a precursor derived from 2,this compound failed to produce the desired ring-closed product under certain conditions. openrepository.com
The following table summarizes the use of this compound derivatives in the synthesis of various migrastatin analogs:
| Precursor Acid | Key Reaction | Resulting Analog | Reference |
| (E)-Hepta-2,6-dienoic acid | Acylation, RCM | MGSTA-1 | nih.gov |
| 6-Heptenoyl chloride | Acylation, RCM | MGSTA-2 | google.com |
| 6-Heptenoic acid | Coupling, RCM | MGSTA-4 | google.com |
| 6-Heptenoic acid | Mitsunobu reaction, RCM | MGSTA-10 precursor | openrepository.com |
These examples highlight the strategic importance of this compound and its close relatives in constructing the complex architecture of migrastatin and its potentially therapeutic analogs. google.comnih.govopenrepository.comresearchgate.netrsc.org
Construction of Bioactive Scaffolds and Pheromone Components
Beyond migrastatin, this compound and other unsaturated fatty acids serve as building blocks for a variety of bioactive scaffolds. The synthesis of these scaffolds often leverages the double bonds for cyclization or functionalization reactions. For instance, the synthesis of various bioactive macrocycles utilizes ring-closing metathesis of diene precursors, a strategy where this compound could potentially be employed. researchgate.net The resulting cyclic structures can serve as cores for further chemical elaboration to create libraries of compounds for drug discovery. researchgate.netnih.gov
In the realm of natural products, unsaturated fatty acids are biosynthetic precursors to insect sex pheromones. nih.govnih.govresearchgate.netoup.complos.org The biosynthesis of these pheromones often involves chain-shortening or elongation of fatty acids, followed by desaturation and functional group modification. nih.govnih.gov While specific examples detailing the direct use of this compound in the laboratory synthesis of pheromones are not abundant, the structural motifs present in many pheromones, such as specific isomers of dienes, suggest that it could be a valuable starting material. nih.gov For example, the synthesis of lepidopteran pheromones often involves the construction of specific (Z)- and (E)-olefins from acetylenic precursors. nih.gov
Role in the Design of Novel Organic Reagents and Catalysts
The application of this compound in the design of novel organic reagents and catalysts is not a widely explored area in current scientific literature. In principle, the carboxylic acid group can act as a ligand to coordinate with metal centers, a strategy that has been used with other carboxylic acids to create catalysts. nih.gov The presence of the diene moiety could also allow for its incorporation into larger ligand scaffolds. Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids, suggesting potential for future applications of this compound in this area. princeton.eduacs.orgnih.gov However, specific examples of this compound being used as a key component in the design of new reagents or catalysts are yet to be prominently reported.
Integration into Hybrid Materials and Nanostructures
The use of unsaturated carboxylic acids to functionalize nanoparticles and create hybrid materials is an active area of research. mdpi.commdpi.commdpi.combohrium.comnih.govpatsnap.commdpi.com These organic molecules can act as capping agents, stabilizing nanoparticles and preventing their agglomeration. mdpi.com The carboxylic acid group can bind to the surface of metal oxide nanoparticles, while the unsaturated alkyl chain can influence the material's properties and its interaction with other components in a composite. mdpi.com For instance, unsaturated fatty acids like elaidic acid and linoleic acid have been used to coat zinc oxide nanoparticles. mdpi.com
While the general principles of using unsaturated carboxylic acids in hybrid materials and nanostructures are established, specific studies detailing the integration of this compound for these purposes are not readily found. The diene functionality of this compound could potentially be used for post-synthesis modification of the nanoparticle surface through polymerization or other addition reactions, opening avenues for creating novel hybrid materials with tailored functionalities.
Occurrence, Biosynthesis, and Biological Transformations in Non Human Systems
Isolation and Characterization from Natural Sources
The presence of short-chain dienoic acids and their derivatives has been identified across various domains of life, suggesting potential, though currently unconfirmed, natural reservoirs of 6-heptadienoic acid.
While direct isolation of this compound from plant tissues has not been prominently reported, plants are known to produce a vast array of fatty acids, including those with unusual structures. nih.gov The biosynthesis of fatty acids in plants is a well-established process, starting with acetyl-CoA and involving a multi-enzyme fatty acid synthase complex to generate saturated fatty acid chains. nih.gov Plants also possess the enzymatic machinery to introduce unsaturation and other modifications to these fatty acid backbones. frontiersin.org For instance, the alkamide dodeca-2(E),4(E)-dienoic acid isobutylamide is a known constituent of the plant Echinacea purpurea. nih.gov Furthermore, the enzymatic conversion of linoleic acid in potato tubers leads to the formation of a novel unsaturated ether fatty acid derivative, 9-(nona-1',3'-dienoxy)non-8-enoic acid, highlighting the complex transformations of dienoic acids in plants. nih.govnih.gov The biosynthesis of various C18 unsaturated fatty acids is well-documented, involving a series of desaturase enzymes. frontiersin.org
The marine environment is a rich source of novel fatty acids, including dienoic acids. Research on the phospholipid fatty acids from the marine sponge Euryspongia rosea led to the identification of the new 6,11-eicosadienoic acid (20:2) and the rare 6,11-octadecadienoic acid (18:2), suggesting the presence of active desaturase enzymes capable of producing such structures. nih.gov While not this compound itself, the identification of (6Z)-heptadecenoic acid in the opisthobranch Haminaea templadoi and a marine Micrococcus bacterium points to the existence of pathways capable of generating fatty acids with a double bond at the 6th position. nih.govresearchgate.net
Microorganisms, particularly bacteria, are known to produce and metabolize a wide variety of fatty acids. While the direct detection of this compound in fungal or microbial metabolomes is not widely documented, related compounds have been identified. For example, the biotransformation of oleic acid by Micrococcus luteus can lead to the formation of γ-dodecalactone. nih.gov Bacteria-derived short-chain fatty acids are recognized as important metabolites in microbial communities, influencing fungal commensalism and pathogenesis. monash.edunih.gov In the context of xenobiotic metabolism, Pseudomonas species have been shown to produce 2-hydroxy-6-oxo-2,4-heptadienoic acid. researchgate.net Furthermore, studies on E. coli have shown that the bacterium can incorporate and elongate short-chain fatty acids, although with varying efficiencies for different chain lengths. nih.gov
Exploration of Biochemical Pathways Involving this compound and its Analogs
The metabolic fate of dienoic acids is intertwined with the general pathways of fatty acid metabolism, including β-oxidation and various enzymatic modifications.
In bacteria, the degradation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation pathway. researchgate.net For instance, the degradation of unsaturated fatty acids in Escherichia coli involves the fad regulon. nih.gov The bacterium Shewanella livingstonensis can convert docosahexaenoic acid (DHA) to eicosapentaenoic acid (EPA) through a β-oxidation pathway, highlighting the bacterial capacity to modify polyunsaturated fatty acids. frontiersin.org In the yeast Saccharomyces cerevisiae, unsaturated fatty acids are metabolized via β-oxidation, which necessitates the action of auxiliary enzymes like 2,4-dienoyl-CoA reductase to convert intermediates into suitable substrates for the main pathway. frontiersin.org
Several key enzymes are involved in the metabolism of dienoic acids. Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system. mdpi.com In plants, these enzymes are involved in the production of various signaling molecules. nih.govnih.gov In the bacterium Pseudomonas aeruginosa, a dioxygenase has been characterized that oxygenates unsaturated fatty acids. nih.gov The degradation of unsaturated fatty acids in many organisms involves 2,4-dienoyl-CoA reductase, an auxiliary enzyme of β-oxidation. nih.govresearchgate.net In Arabidopsis, a Δ3,5,Δ2,4-dienoyl-coenzyme A isomerase has been identified, which participates in the β-oxidation of unsaturated fatty acids. nih.gov
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Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 6-heptadienoic acid. It provides information on the chemical environment of individual carbon and hydrogen atoms.
¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental one-dimensional experiments used to map the hydrogen and carbon framework of a molecule.
¹H NMR: The ¹H NMR spectrum of this compound would display distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the local electronic environment. Protons on the double bonds (vinylic protons) are expected to resonate downfield (higher ppm values) compared to the methylene (B1212753) (CH₂) protons of the alkyl chain. The carboxylic acid proton would appear as a broad singlet at a very high chemical shift, often above 10 ppm. msu.edu
¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. pressbooks.pub The natural abundance of the ¹³C isotope is low (~1.1%), which results in weaker signals compared to ¹H NMR. pressbooks.pub Key diagnostic signals for this compound include the carbonyl carbon of the carboxylic acid group (typically in the 170-185 ppm range) and the sp²-hybridized carbons of the two double bonds (around 115-140 ppm). msu.edupressbooks.pub The sp³-hybridized methylene carbons appear at higher fields (lower ppm values). pressbooks.pub
Below are the anticipated chemical shift ranges for the protons and carbons in this compound.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Functional Group | Predicted Chemical Shift (δ) ppm |
|---|---|---|
| H-2, H-3 | Alkene (conjugated) | 5.7 - 7.3 |
| H-4, H-5 | Alkene | 4.9 - 5.9 |
| H-6 | Methylene (allylic) | ~2.3 |
| H-7 | Terminal Alkene | ~5.0 - 5.8 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Functional Group | Predicted Chemical Shift (δ) ppm |
|---|---|---|
| C-1 | Carboxylic Acid (C=O) | 170 - 185 |
| C-2, C-3 | Alkene (conjugated) | 120 - 150 |
| C-4, C-5 | Methylene | 20 - 40 |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, H-4 with H-5, H-5 with H-6, and H-6 with the terminal H-7 protons, confirming the contiguous chain of non-equivalent protons. nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It allows for the definitive assignment of each proton signal to its corresponding carbon signal, simplifying the interpretation of both spectra. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically 2 to 4 bonds away). This is a powerful tool for connecting molecular fragments. For instance, it could show a correlation from the protons on C-3 to the carbonyl carbon (C-1), confirming the position of the conjugated double bond relative to the carboxylic acid. nih.gov
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry, such as the cis or trans (E/Z) configuration of the double bonds.
Application of 2D NMR Techniques for this compound
| Technique | Information Provided | Example Application |
|---|---|---|
| COSY | Shows proton-proton (¹H-¹H) couplings through 2-3 bonds. | Confirms the sequence of protons along the carbon chain (e.g., H-4 coupling to H-5). |
| HMQC/HSQC | Correlates protons with their directly attached carbons (¹H-¹³C). | Assigns the proton at ~2.3 ppm to the carbon at ~30 ppm (C-5). |
| HMBC | Shows long-range proton-carbon (¹H-¹³C) couplings through 2-4 bonds. | Connects the C-4 protons to the C-2 and C-6 carbons, verifying the dienyl system. |
| NOESY/ROESY | Reveals through-space proximity of protons. | Differentiates between E and Z isomers by observing correlations between non-bonded protons across a double bond. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the calculation of a unique elemental formula. For this compound (C₇H₁₀O₂), the calculated monoisotopic mass is 126.0681 Da. guidechem.comnih.govguidechem.com HRMS can distinguish this from other compounds with the same nominal mass (126 Da) but different elemental formulas, providing a high degree of confidence in the compound's identity. jeol.com
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is highly effective for identifying and quantifying volatile compounds like this compound within complex mixtures. nih.gov
The process typically involves:
Derivatization: To increase volatility and thermal stability for GC analysis, the carboxylic acid is often converted into an ester, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. nih.govlipidmaps.org
Separation (GC): The derivatized sample is injected into the GC, where it is vaporized and travels through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. shimadzu.com
Ionization and Detection (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a unique "fingerprint" for identification. jeol.com
Chromatographic Methods for Separation and Purity Assessment
Chromatography encompasses a range of techniques used to separate the components of a mixture. researchgate.net For this compound, these methods are crucial for its isolation from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds in a liquid mobile phase. nih.gov For an unsaturated carboxylic acid like this compound, reversed-phase HPLC (RP-HPLC) is particularly effective. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound is separated from more polar or less polar impurities. Purity is assessed by monitoring the column eluent with a detector (e.g., UV-Vis, as the conjugated diene system absorbs UV light), where a pure sample should ideally yield a single, sharp peak. researchgate.net
Gas Chromatography (GC): As described in the GC-MS section, GC is excellent for separating volatile compounds. gcms.cz After derivatization to its methyl or other volatile ester, the purity of this compound can be determined by GC, often using a Flame Ionization Detector (FID), which provides a response proportional to the amount of carbon in the analyte. A pure sample will appear as a single peak in the resulting chromatogram. gcms.cz
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of fatty acids. creative-proteomics.comresearchgate.net Its operation at ambient temperatures minimizes the risk of degradation for sensitive molecules like polyunsaturated fatty acids. aocs.org For the analysis of this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. aocs.orgdocumentsdelivered.com
In RP-HPLC, fatty acids are separated based on both their carbon chain length and their degree of unsaturation. aocs.org The stationary phase is typically a nonpolar material, such as octadecylsilyl (ODS or C18), while the mobile phase is a polar solvent mixture, often consisting of acetonitrile and water. aocs.org To ensure sharp chromatographic peaks, a small amount of acid, like acetic acid or trifluoroacetic acid (TFA), is frequently added to the mobile phase. aocs.orgnih.gov
Because the carboxyl group and isolated double bonds in this compound are weak chromophores, direct UV detection can be challenging. While detection at low wavelengths (205-210 nm) is possible, sensitivity is often improved by derivatizing the carboxylic acid. aocs.org Converting the acid to a phenacyl ester or another UV-absorbing derivative allows for highly sensitive detection at higher wavelengths. aocs.org Alternatively, HPLC coupled with mass spectrometry (HPLC-MS) can provide excellent sensitivity and structural information without derivatization. aocs.org
Table 1: Typical RP-HPLC Parameters for Unsaturated Fatty Acid Analysis
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | The stationary phase where separation occurs. | C18 (Octadecylsilyl), 4.6 mm I.D. x 150 mm length. hplc.eu |
| Mobile Phase | The solvent that carries the sample through the column. | Gradient of acetonitrile and water with 0.1% TFA. nih.gov |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min. hplc.eu |
| Temperature | The operational temperature of the column. | 30-40 °C. nih.govhplc.eu |
| Detection | The method used to visualize the separated components. | UV detection at 205-210 nm (non-derivatized) or higher for derivatives; Mass Spectrometry (MS). aocs.org |
| Injection Volume | The amount of sample introduced into the system. | 20-40 µL. nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful and widely used technique for the analysis of fatty acids, prized for its high resolution and sensitivity. creative-proteomics.comgcms.cz Due to the low volatility and high polarity of free carboxylic acids, which can lead to poor peak shape, this compound is typically derivatized before analysis. shimadzu.comsigmaaldrich.com The most common derivatization method is conversion to its fatty acid methyl ester (FAME). gcms.czshimadzu.comnih.gov This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. gcms.cz
The FAME mixture is then separated on a capillary column. gcms.cz Columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax-type) or biscyanopropyl, are typically used to resolve unsaturated FAMEs. gcms.cz The components are separated based on their boiling points and polarity, with elution order influenced by both carbon chain length and the number and configuration of double bonds. sigmaaldrich.com
For detection, a flame ionization detector (FID) is robust and provides a wide dynamic range for quantification. aocs.org However, coupling GC with a mass spectrometer (GC-MS) offers the dual benefit of separation and structural identification. nih.gov Techniques like positive chemical ionization (PCI) can be used in GC-MS to gently ionize the FAMEs, making the protonated molecules easier to detect and providing clear molecular weight information, which is particularly useful for complex samples. shimadzu.com
Table 2: Common GC-MS Parameters for FAME Analysis
| Parameter | Description | Typical Setting |
|---|---|---|
| Derivatization | Chemical modification to increase volatility. | Transesterification to Fatty Acid Methyl Ester (FAME). shimadzu.comnih.gov |
| Column | The stationary phase for separation. | Polar capillary column (e.g., Polyethylene Glycol or Biscyanopropyl phase). gcms.cz |
| Carrier Gas | The inert gas that moves the sample through the column. | Helium or Hydrogen. |
| Injector Temperature | Temperature at which the sample is vaporized. | 250-280 °C. |
| Oven Program | A temperature gradient to elute compounds. | Initial temp ~100°C, ramped to ~240-300°C. sigmaaldrich.com |
| Detector | The device for detecting eluted compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). aocs.orgnih.gov |
| Ionization (for MS) | Method for ionizing molecules. | Electron Ionization (EI) or Positive Chemical Ionization (PCI). shimadzu.com |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Specific Rotation) for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. nih.govmdpi.com The absolute configuration of a molecule—its specific R or S designation at a stereocenter—can be determined using methods like Electronic Circular Dichroism (ECD) and by measuring its specific rotation. wikipedia.org
While this compound itself is not chiral, it can be a component of a larger chiral molecule or be derivatized at a position that creates a stereocenter. In such cases, chiroptical methods become essential for its stereochemical characterization.
Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum is highly sensitive to both the absolute configuration and the conformation of the molecule. encyclopedia.pubresearchgate.net For a molecule containing a diene chromophore, like this compound, theoretical calculations using methods such as time-dependent density functional theory (TD-DFT) can predict the ECD spectrum for a given configuration. nih.gov By comparing the experimentally measured spectrum with the calculated one, the correct absolute configuration can be assigned. researchgate.netnih.gov
Specific Rotation ([α]) is the quantitative measure of the angle by which a chiral compound rotates the plane of plane-polarized light at a specific concentration and path length. odoo.comwikipedia.org The value is measured using a polarimeter. youtube.com A positive value indicates dextrorotatory (clockwise) rotation, while a negative value signifies levorotatory (counter-clockwise) rotation. odoo.comwikipedia.org While there is no simple correlation between the R/S configuration and the sign of rotation, the specific rotation is a fundamental physical constant for a given enantiomer. masterorganicchemistry.com It is invaluable for determining the enantiomeric excess (ee) of a sample. wikipedia.org
Table 3: Principles of Chiroptical Techniques for Absolute Configuration
| Technique | Principle | Information Obtained |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by chiral chromophores. encyclopedia.pub | Provides a spectrum (Cotton effects) whose sign and shape are characteristic of the absolute configuration and conformation. researchgate.netnih.gov |
| Specific Rotation ([α]) | Measurement of the rotation of plane-polarized light by a solution of a chiral compound. odoo.comwikipedia.org | A specific numerical value (+ or -) that characterizes an enantiomer and is used to determine optical purity or enantiomeric excess. wikipedia.orgyoutube.com |
Thermogravimetric Analysis (TGA) for Polymer Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a material as a function of temperature. wikipedia.org It is particularly useful for evaluating the thermal stability of polymers. youtube.com For a polymer synthesized from this compound, TGA would provide critical data on its degradation profile and upper service temperature. wikipedia.org
During a TGA experiment, a small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). youtube.com The resulting TGA curve plots the percentage of weight loss against temperature. youtube.com The onset temperature of weight loss indicates the point at which the polymer begins to degrade. youtube.com The thermal degradation of polymers containing carboxylic acid groups can occur in multiple stages, which may include dehydration to form anhydrides followed by decomposition of the polymer backbone. researchgate.net For instance, studies on similar biodegradable polyesters show distinct decomposition stages corresponding to the release of specific degradation products like hexenoic acid or lactide monomers. iaea.org
The derivative of the TGA curve (DTG curve) shows the rate of mass loss and its peaks indicate the temperatures at which the most significant degradation events occur. wikipedia.org By coupling the TGA instrument to a Fourier-transform infrared spectrometer (TGA-FTIR), the gases evolved during degradation can be identified in real-time, providing mechanistic insights into the decomposition pathways. researchgate.netnih.gov Research on other unsaturated polymers has shown that a higher concentration of unsaturated fatty acids can lead to lower thermal stability. nih.gov
Table 4: Interpreting TGA Data for a Hypothetical Poly(this compound)
| TGA/DTG Feature | Temperature Range (Hypothetical) | Interpretation |
|---|---|---|
| Initial Weight Loss | 50 - 150 °C | Loss of adsorbed water or residual solvent. youtube.comnih.gov |
| First Degradation Stage (DTG Peak 1) | 250 - 350 °C | May correspond to the loss of carboxylic acid groups via dehydration (forming anhydrides) or decarboxylation. researchgate.net |
| Second Degradation Stage (DTG Peak 2) | 350 - 500 °C | Scission and decomposition of the main polymer backbone. youtube.comresearchgate.net |
| Final Residue | > 500 °C | Amount of char or inorganic filler remaining after complete thermal decomposition. sdiarticle3.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. youtube.com It is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy corresponding to these vibrational frequencies. masterorganicchemistry.com An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule's functional groups. frontiersin.org
For this compound, IR spectroscopy would clearly identify its key structural features: the carboxylic acid and the two carbon-carbon double bonds. The carboxylic acid group gives rise to several distinct and easily identifiable peaks. libretexts.org A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H bond stretching vibration, which is broadened due to hydrogen bonding. libretexts.org The carbonyl (C=O) group produces a strong, sharp absorption in the range of 1690-1760 cm⁻¹. libretexts.org
The presence of the two C=C double bonds (the diene system) would also be evident. The stretching vibration of the vinylic C-H bonds (=C-H) typically appears as a peak just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ region. libretexts.orgresearchgate.net The C=C double bond stretching vibrations absorb in the 1600-1680 cm⁻¹ region. libretexts.org The combination of these characteristic peaks allows for the unambiguous confirmation of the diene and carboxylic acid functionalities within the molecular structure. nih.gov
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Peak Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| C=O stretch | 1690 - 1760 | Strong, Sharp | |
| C-O stretch | 1210 - 1320 | Medium | |
| Alkene (Diene) | =C-H stretch | 3000 - 3100 | Medium |
| C=C stretch | 1600 - 1680 | Medium to Weak | |
| Alkane | C-H stretch | 2850 - 2960 | Strong |
Data sourced from general IR spectroscopy principles for functional groups. libretexts.orglibretexts.org
Theoretical and Computational Chemistry Studies of 6 Heptadienoic Acid Systems
Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.
For 6-heptadienoic acid, MD simulations can elucidate the conformational flexibility of its unsaturated hydrocarbon chain. The presence of double bonds introduces rigidity in certain parts of the chain, while the single bonds allow for rotational freedom, leading to a large number of accessible conformations. nih.gov MD simulations can characterize the distribution of these conformers in various environments, such as in solution or at a liquid-vacuum interface. rsc.org These simulations are also invaluable for studying intermolecular interactions, such as the formation of hydrogen-bonded dimers between two carboxylic acid molecules or interactions with solvent molecules. acs.org By analyzing the trajectories from MD simulations, one can calculate properties like diffusion coefficients, radial distribution functions, and the solvent accessible surface area (SASA), which describes the molecule's exposure to its surroundings. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. nih.govresearchgate.net For this compound, which contains a conjugated diene moiety, pericyclic reactions like the Diels-Alder cycloaddition are of significant interest. longdom.orgox.ac.uk
Theoretical chemists can map the potential energy surface of a reaction to understand its pathway. This involves locating the structures of reactants, products, and, most importantly, the transition state (TS). The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. longdom.org Computational studies can distinguish between different mechanistic possibilities, such as concerted pathways (where all bonds are broken and formed in a single step) and stepwise pathways (which involve one or more intermediates). compchemhighlights.org For a Diels-Alder reaction involving this compound as the diene, modeling could predict the activation energies for the formation of endo and exo products, thereby explaining the reaction's stereoselectivity. longdom.org
Table 3: Illustrative Computational Data for a Diels-Alder Reaction
| Parameter | Endo Pathway | Exo Pathway | Significance |
|---|---|---|---|
| Activation Energy (kcal/mol)† | 4.69 | 6.33 | Predicts the kinetically favored product. longdom.org |
| Reaction Asynchronicity | More Asynchronous | Less Asynchronous | Describes the timing of bond formation in the transition state. longdom.org |
†Data is hypothetical, based on values for the reaction of cyclobutenone with cyclopentadiene (B3395910) to illustrate the type of insights gained from computational modeling. longdom.org
Predictive Modeling for Chemical Behavior and Synthesis Design
Beyond mechanistic elucidation, computational modeling serves a predictive role in chemistry, guiding experimental efforts in synthesis and materials science. By calculating fundamental reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, the behavior of this compound in various reactions can be anticipated. longdom.org For instance, the global electrophilicity index can be used to classify dienes and dienophiles, predicting the feasibility of a Diels-Alder reaction. longdom.org
Computational chemistry is also instrumental in synthesis design. For example, in developing methods for the synthesis of unsaturated acids, computational studies can help rationalize observed regioselectivity. In the palladium-catalyzed β,γ-dehydrogenation of carboxylic acids, computational modeling can be used to investigate the transition states of different pathways, explaining why one isomer is formed preferentially over another (e.g., the β,γ-unsaturated product over the α,β-unsaturated product). nih.gov This predictive power allows chemists to design more efficient and selective synthetic routes, saving time and resources in the laboratory.
Future Directions and Emerging Avenues in 6 Heptadienoic Acid Research
Innovations in Sustainable and Catalytic Synthesis
The drive towards green chemistry is reshaping the synthesis of specialty chemicals like 6-heptadienoic acid. Future research is increasingly focused on developing sustainable and efficient catalytic methods that minimize environmental impact and enhance atom economy.
A significant area of innovation lies in the use of heterogeneous catalysts, which offer advantages in separation and reusability. iitm.ac.in Research into novel catalyst synthesis techniques, such as mechanochemistry and solution combustion synthesis, is paving the way for more active and stable catalysts. uniud.it These methods allow for precise engineering of catalyst properties, which is crucial for optimizing the synthesis of complex molecules like this compound. uniud.it Furthermore, the development of catalysts from non-precious metals is a key goal to ensure economic viability and sustainability.
Bio-catalysis presents another promising frontier. The use of enzymes or whole-cell systems for the synthesis of this compound could offer high selectivity under mild reaction conditions. This approach aligns with the principles of green chemistry by utilizing renewable resources and reducing hazardous waste. Research into the biosynthesis of related dicarboxylic acids, such as adipic acid, from fatty acids using engineered microorganisms provides a blueprint for developing similar pathways for this compound. chalmers.se
The table below summarizes emerging catalytic strategies that could be adapted for this compound synthesis.
| Catalytic Strategy | Description | Potential Advantages for this compound Synthesis |
| Mechanochemical Synthesis | Utilizes mechanical force to induce chemical reactions, often in the absence of solvents. uniud.it | Reduced solvent waste, potential for novel catalyst structures, and enhanced catalyst-support interactions. uniud.it |
| Heterogeneous Catalysis | Employs catalysts in a different phase from the reactants, simplifying catalyst recovery and recycling. iitm.ac.in | Improved process efficiency, continuous operation possibilities, and reduced contamination of the final product. |
| Biocatalysis | Leverages enzymes or whole organisms to perform specific chemical transformations. | High stereoselectivity and regioselectivity, mild reaction conditions (lower energy consumption), and use of renewable feedstocks. |
| Palladium-Catalyzed Reactions | Involves cascade procedures like N-arylation followed by Sonogashira reaction and cyclization in a one-pot approach. mdpi.com | Offers a wide scope and compatibility with various functional groups, leading to efficient synthesis of complex derivatives. mdpi.com |
Development of Advanced Functional Materials
The unique diene and carboxylic acid functionalities of this compound make it an attractive building block for advanced functional materials. idu.ac.id Its ability to undergo polymerization and other chemical modifications opens up possibilities for creating polymers with tailored properties.
One of the most promising applications is in the synthesis of novel polymers and copolymers. The diene groups can participate in polymerization reactions, such as free-radical or ring-opening metathesis polymerization, to create polymers with unsaturated backbones. These unsaturated sites can be further functionalized to introduce specific properties like cross-linking capabilities, thermal stability, or responsiveness to external stimuli. The development of polymers that balance mechanical properties with functional adaptability is a persistent challenge that this compound-based materials could address. mdpi.com
Furthermore, the carboxylic acid group provides a handle for creating polyesters, polyamides, and other condensation polymers. It also allows for the attachment of the molecule to surfaces or nanoparticles, creating functionalized materials for applications in coatings, adhesives, and drug delivery systems. Research into advanced functional materials emphasizes the creation of high-performance polymers for use in harsh environments. idu.ac.id
The table below outlines potential applications of this compound in functional materials.
| Material Type | Potential Role of this compound | Example Applications |
| Functional Polymers | Monomer for addition and condensation polymerization, providing unsaturation for cross-linking or further modification. mdpi.com | Biodegradable plastics, shape-memory polymers, and responsive hydrogels. osti.gov |
| Coatings and Adhesives | Component in resins to enhance adhesion, flexibility, and chemical resistance. | Protective coatings for metals and electronics, and biocompatible adhesives for medical applications. |
| Drug Delivery Systems | Building block for biodegradable polymer matrices that can encapsulate and release therapeutic agents. | Controlled-release drug formulations and targeted delivery vehicles. |
| Composite Materials | Used as a surface modifier for fillers or as a matrix component to improve interfacial adhesion and overall performance. | Lightweight and high-strength composites for aerospace and automotive industries. idu.ac.id |
Deeper Understanding of Mechanistic Pathways
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Modern computational chemistry techniques are playing an increasingly important role in elucidating these complex pathways. researchgate.net
Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction intermediates and transition states, providing insights into reaction kinetics and thermodynamics. researchgate.netresearchgate.net For instance, computational studies can help to understand the regioselectivity and stereoselectivity of reactions involving the two double bonds of this compound. This knowledge is vital for designing catalysts that favor the formation of a desired isomer.
Experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopy, complement computational approaches by providing real-world data to validate theoretical models. The combination of experimental and computational studies is particularly powerful for unraveling complex catalytic cycles, such as those involved in transition-metal-catalyzed reactions. researchgate.net Understanding these mechanistic details can lead to the rational design of more efficient and selective synthetic routes. researchgate.net
| Mechanistic Aspect | Investigative Techniques | Insights Gained |
| Reaction Kinetics | Stopped-flow spectroscopy, reaction calorimetry, and in-situ NMR. | Determination of reaction rates, orders, and activation energies. |
| Transition State Analysis | Density Functional Theory (DFT), ab initio calculations, and QM/MM methods. researchgate.net | Identification of key transition states, understanding of stereochemical outcomes, and prediction of catalyst performance. researchgate.net |
| Intermediate Identification | Mass spectrometry, NMR spectroscopy, and X-ray crystallography. | Characterization of transient species in a reaction pathway, providing direct evidence for a proposed mechanism. |
| Solvent Effects | Computational modeling with explicit solvent molecules and experimental studies in various solvents. researchgate.net | Understanding how the solvent influences reaction rates and selectivity through solvation of reactants and intermediates. researchgate.net |
Exploration of Novel Biological Roles in Model Systems
While the primary focus on this compound has been in chemical synthesis and materials science, there is a growing interest in exploring its potential biological activities. The structural similarity of this compound to naturally occurring fatty acids and other bioactive molecules suggests that it may have interesting biological roles.
Initial research could involve screening this compound and its derivatives for antimicrobial, antifungal, or cytotoxic activity in various model systems, such as bacterial cultures, yeast, and cancer cell lines. For example, related compounds like 2-hydroxy-6-oxo-2,4-heptadienoic acid are known intermediates in the bacterial metabolism of xenobiotic compounds. ebi.ac.uk This suggests that this compound could interact with microbial metabolic pathways.
Furthermore, its potential role as a signaling molecule or a metabolic precursor could be investigated. The presence of the carboxylic acid and diene functionalities allows for potential interactions with enzymes and receptors. Understanding how this compound is metabolized in model organisms could reveal novel biochemical pathways and potential applications in biotechnology or medicine. The study of adipic acid biosynthesis from glucose via reverse β-oxidation in Corynebacterium glutamicum serves as a model for how synthetic pathways for similar dicarboxylic acids can be engineered and studied in microorganisms. chalmers.se
| Research Area | Model System | Potential Biological Role |
| Antimicrobial Activity | Escherichia coli, Staphylococcus aureus | Disruption of cell membrane integrity or inhibition of essential metabolic enzymes. |
| Antifungal Activity | Saccharomyces cerevisiae, Candida albicans | Interference with cell wall synthesis or ergosterol (B1671047) biosynthesis. |
| Cytotoxicity | Human cancer cell lines (e.g., HeLa, MCF-7) | Induction of apoptosis or cell cycle arrest. |
| Metabolic Studies | Pseudomonas species, Corynebacterium glutamicum | Intermediate in novel catabolic or anabolic pathways, potential as a carbon source. chalmers.seebi.ac.uk |
Q & A
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Calculate EC values with 95% confidence intervals. For clustered data (e.g., repeated measurements), apply mixed-effects models (R package
lme4) to account for nested variances .
Q. How should researchers design in vivo studies to evaluate this compound’s anticonvulsant efficacy while minimizing confounding variables?
- Methodological Answer : Use randomized, blinded crossover designs in murine models (e.g., pentylenetetrazole-induced seizures). Control for circadian rhythms by standardizing trial times. Measure brain GABA levels via HPLC post-mortem and correlate with behavioral seizure scores. Include sham-treated cohorts to isolate placebo effects .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives across laboratories?
- Methodological Answer : Publish detailed SI (Supporting Information) with step-by-step videos for critical steps (e.g., anhydrous conditions). Use round-robin testing: Distribute identical starting materials to three independent labs and compare yields/purity via interlaboratory Z-scores. Report all negative results to highlight sensitivity to trace impurities .
Data Presentation & Reporting
Q. How to structure a research paper on this compound to meet journal standards for analytical chemistry?
- Methodological Answer : Follow IMRAD format with emphasis on the Methods section. Include raw NMR spectra (as appendices) and processed chromatograms (main text). Use SI for synthetic procedures and crystallographic data (CCDC deposition numbers). Adhere to FAIR principles: Assign DOIs to datasets in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
